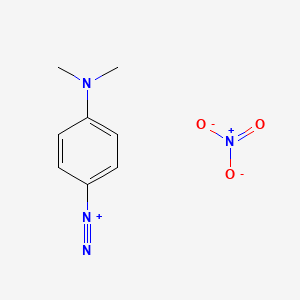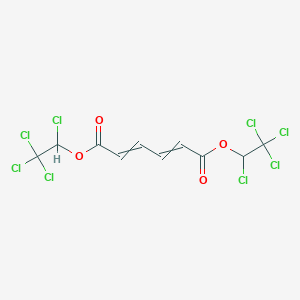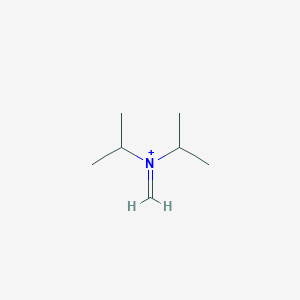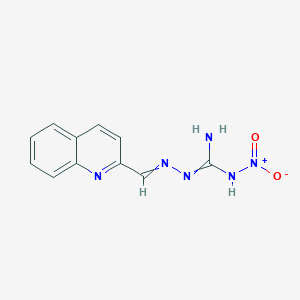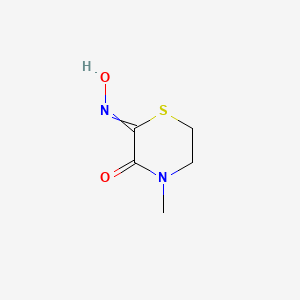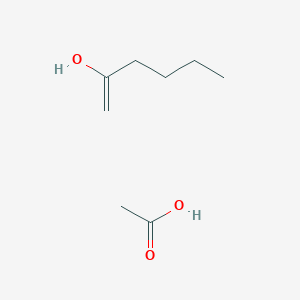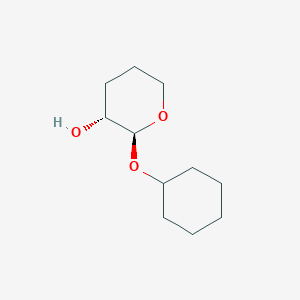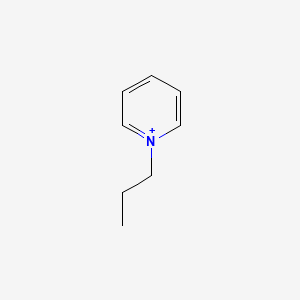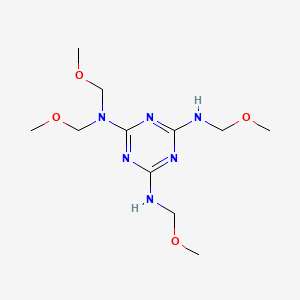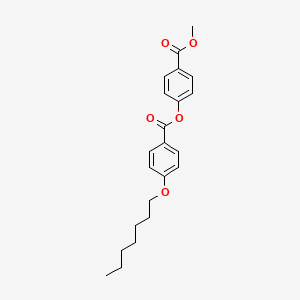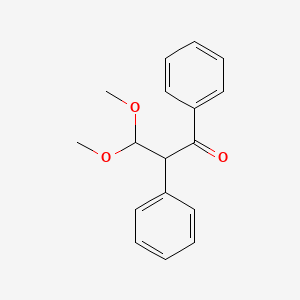
9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid: is an organophosphorus compound with the molecular formula C27H31O2P . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoic acid chain. It is known for its unique structural features, including multiple aromatic rings and a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid typically involves the reaction of triphenylphosphine with an appropriate nonanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Conversion to triphenylphosphine.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials .
作用机制
The mechanism of action of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid involves its interaction with molecular targets through its phosphoranylidene group. This group can form stable intermediates with various substrates, facilitating chemical transformations. The aromatic rings provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
相似化合物的比较
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the nonanoic acid chain.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a different alkyl chain.
Uniqueness: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is unique due to its combination of a phosphoranylidene group with a nonanoic acid chain. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
属性
CAS 编号 |
52956-95-3 |
|---|---|
分子式 |
C27H31O2P |
分子量 |
418.5 g/mol |
IUPAC 名称 |
9-(triphenyl-λ5-phosphanylidene)nonanoic acid |
InChI |
InChI=1S/C27H31O2P/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21,23H,1-4,14-15,22H2,(H,28,29) |
InChI 键 |
WPNKONXQHGWQOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


